molecular formula C31H40N4O6S B13860881 Ritonavir Ethyl Carbamate

Ritonavir Ethyl Carbamate

Cat. No.: B13860881
M. Wt: 596.7 g/mol
InChI Key: BBYNCTNKPIDZPY-VNNZRSTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritonavir Ethyl Carbamate is a compound that combines the properties of Ritonavir, a well-known HIV protease inhibitor, with the ethyl carbamate group. Ritonavir is primarily used in the treatment of HIV/AIDS as it inhibits the protease enzyme, preventing the virus from maturing and replicating. The addition of the ethyl carbamate group can potentially modify the pharmacokinetic and pharmacodynamic properties of Ritonavir, making it a subject of interest in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Ritonavir Ethyl Carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of Ritonavir, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Ritonavir Ethyl Carbamate has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of carbamate groups on drug properties.

    Biology: Investigated for its potential to inhibit protease enzymes in various biological systems.

    Medicine: Explored for its potential use in combination therapies for HIV/AIDS and other viral infections.

Mechanism of Action

The mechanism of action of Ritonavir Ethyl Carbamate involves the inhibition of the HIV protease enzyme. The carbamate group may enhance the binding affinity of the compound to the enzyme, thereby increasing its inhibitory potency. The molecular targets include the active site of the protease enzyme, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ritonavir Ethyl Carbamate is unique due to the presence of the ethyl carbamate group, which can potentially enhance its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, bioavailability, and efficacy compared to Ritonavir alone .

Properties

Molecular Formula

C31H40N4O6S

Molecular Weight

596.7 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C31H40N4O6S/c1-4-40-31(39)35-28(21(2)3)29(37)33-24(15-22-11-7-5-8-12-22)17-27(36)26(16-23-13-9-6-10-14-23)34-30(38)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,36H,4,15-17,19H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t24-,26-,27-,28-/m0/s1

InChI Key

BBYNCTNKPIDZPY-VNNZRSTGSA-N

Isomeric SMILES

CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O

Canonical SMILES

CCOC(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O

Origin of Product

United States

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